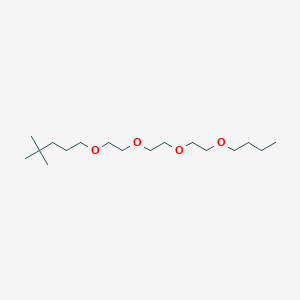
1,1,3-Tribromo-2-methylprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Tribromo-2-methylprop-1-ene is an organic compound with the molecular formula C4H5Br3 It is a brominated derivative of 2-methylpropene and is characterized by the presence of three bromine atoms attached to the carbon atoms in the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,3-Tribromo-2-methylprop-1-ene can be synthesized through the bromination of 2-methylpropene. The reaction typically involves the addition of bromine (Br2) to 2-methylpropene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the tribromo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination process can be optimized by controlling the temperature, concentration of reactants, and reaction time to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3-Tribromo-2-methylprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2-methylpropene.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2).
Common Reagents and Conditions
Nucleophiles: Hydroxide ions (OH-), amines (NH2-)
Bases: Potassium tert-butoxide (KOtBu), sodium hydroxide (NaOH)
Electrophiles: Hydrogen halides (HX), halogens (X2)
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 1,1-dihydroxy-2-methylpropene or 1,1-diamino-2-methylpropene can be formed.
Elimination Products: 2-Methylpropene is a common product formed through dehydrohalogenation.
Addition Products: Addition of hydrogen bromide (HBr) can yield 1,1,3,3-tetrabromo-2-methylpropane.
Wissenschaftliche Forschungsanwendungen
1,1,3-Tribromo-2-methylprop-1-ene has several applications in scientific research:
- **Chemistry
Eigenschaften
CAS-Nummer |
118725-57-8 |
|---|---|
Molekularformel |
C4H5Br3 |
Molekulargewicht |
292.79 g/mol |
IUPAC-Name |
1,1,3-tribromo-2-methylprop-1-ene |
InChI |
InChI=1S/C4H5Br3/c1-3(2-5)4(6)7/h2H2,1H3 |
InChI-Schlüssel |
YMNPPTDVRAOVKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(Br)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


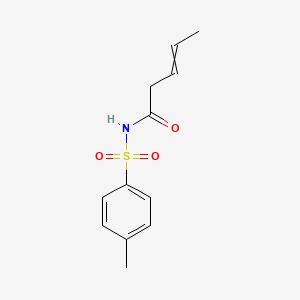
![10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14305173.png)
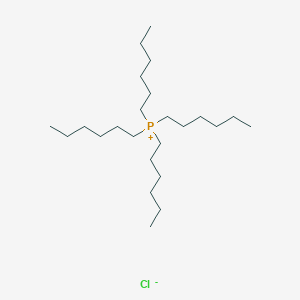
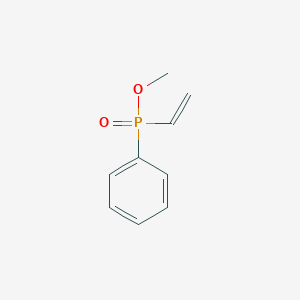
![N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide](/img/structure/B14305192.png)
![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)
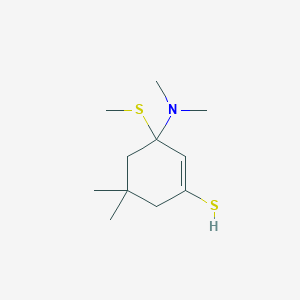
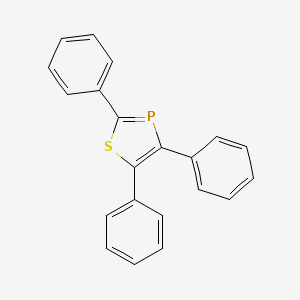
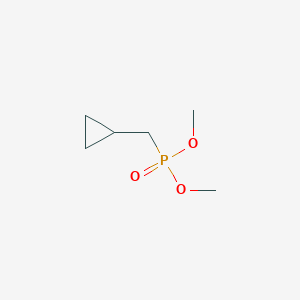
![Methyl [1-(nitromethyl)cyclopentyl]acetate](/img/structure/B14305210.png)

![N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine](/img/structure/B14305226.png)
![Methyl [(dimethoxyphosphanyl)oxy]acetate](/img/structure/B14305233.png)
